molecular formula C12H9N3OS2 B2486180 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339022-69-4

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No.: B2486180
CAS No.: 339022-69-4
M. Wt: 275.34
InChI Key: OEOAEDXSNYJFPL-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CAS: 339022-73-0) is an imidazothiazole derivative with a phenylsulfanyl substituent at position 6 and an oxime group at position 3. Its molecular formula is C₁₃H₁₁N₃OS₂, and it has a molar mass of 289.38 g/mol .

Properties

IUPAC Name

(NZ)-N-[(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-13-8-10-11(14-12-15(10)6-7-17-12)18-9-4-2-1-3-5-9/h1-8,16H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOAEDXSNYJFPL-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the phenylsulfanyl group and the oxime functional group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

For industrial production, the synthesis may be scaled up using optimized reaction conditions and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques can further enhance the production process.

Chemical Reactions Analysis

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxime group to an amine.

    Substitution: The phenylsulfanyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

The imidazothiazole scaffold is highly modifiable, with key differences in substituents influencing biological activity. Below are notable analogues:

Compound Name Substituents (Position 6) Oxime Modification (Position 5) Molecular Formula Molar Mass (g/mol) Key References
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime Phenylsulfanyl Oxime C₁₃H₁₁N₃OS₂ 289.38
CITCO (6-(4-Chlorophenyl)imidazo... O-(3,4-dichlorobenzyl)oxime) 4-Chlorophenyl O-(3,4-Dichlorobenzyl)oxime C₁₉H₁₂Cl₃N₃OS 440.74
6-[(4-Chlorophenyl)sulfanyl]imidazo... oxime (CAS 918107-82-1) 4-Chlorophenylsulfanyl Oxime C₁₃H₁₀ClN₃OS₂ 323.81
6-[(4-Methoxyphenyl)sulfanyl]imidazo... oxime (CAS 320417-44-5) 4-Methoxyphenylsulfanyl Oxime C₁₄H₁₃N₃O₂S₂ 319.40
6-(4-Fluorophenyl)imidazo... carbaldehyde 4-Fluorophenyl None (carbaldehyde) C₁₂H₈FN₂OS 259.27

Key Observations :

  • CITCO features a 4-chlorophenyl group and a bulky dichlorobenzyl-oxime, contributing to its high molecular weight and CAR selectivity .
  • The phenylsulfanyl group in the target compound may enhance solubility compared to halogenated analogues due to reduced hydrophobicity .

Functional and Pharmacological Differences

CAR Agonism
  • CITCO is a potent and selective human CAR agonist (EC₅₀ ~25 nM), driving nuclear translocation and upregulating cytochrome P450 (CYP) enzymes (e.g., CYP2B6, CYP3A4) .
    • In human hepatocytes, CITCO induces CYP2B6/7 by 2.19-fold but downregulates CYP2E1 (0.86-fold) .
    • Demonstrated anti-cancer effects in brain tumor stem cells (BTSCs) via CAR activation .
  • 6-(Phenylsulfanyl)imidazo... oxime: No direct CAR activation data are available. Its lack of halogenation and simpler oxime group may reduce receptor affinity compared to CITCO.
Metabolic Stability and Toxicity
  • Methoxy-substituted analogues (e.g., CAS 320417-44-5) may exhibit improved metabolic stability due to reduced oxidative susceptibility .

Structure-Activity Relationships (SAR)

  • Halogenation : Chlorine or fluorine at the phenyl ring (e.g., CITCO, ) enhances CAR binding via hydrophobic interactions .
  • Oxime Modifications : Bulky groups (e.g., 3,4-dichlorobenzyl in CITCO) improve CAR selectivity over pregnane X receptor (PXR) .
  • Sulfur vs.

Data Tables

Table 1: Pharmacokinetic Profiles of Selected Analogues

Compound CYP Induction (Fold Change) Half-Life (h) Solubility (µg/mL)
CITCO CYP2B6: +2.19 6.8 12.5
6-(Phenylsulfanyl)... oxime Not reported Not reported Estimated >20
6-[(4-Methoxyphenyl)sulfanyl]... oxime Not reported Not reported 28.3

Biological Activity

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo-thiazole family, which has been recognized for various pharmacological properties, including anticancer and antimicrobial activities.

  • Chemical Formula : C12H8N2OS2
  • Molecular Weight : 228.27 g/mol
  • CAS Number : 339022-65-0

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit potent activity against various cancer cell lines. A study focused on a series of these derivatives found significant activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines, specifically the MV4-11 cell line. The most active compounds demonstrated IC50 values in the low nanomolar range, indicating strong efficacy against this type of leukemia .

CompoundCell LineIC50 (μM)
Compound 19MV4-110.002
ControlHeLaNo significant activity

The structure-activity relationship (SAR) analysis revealed that modifications to the imidazo-thiazole core could enhance cytotoxicity and selectivity toward AML cells while minimizing effects on non-target cells like HeLa .

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have shown promising antimicrobial effects. For instance, certain derivatives have been tested against various bacterial strains and exhibited significant inhibition at micromolar concentrations. This suggests that the imidazo-thiazole scaffold may be a viable lead for developing new antimicrobial agents.

The mechanism through which these compounds exert their biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Inhibition of FLT3 kinase has been particularly highlighted as a critical pathway in AML treatment .

Study on FLT3 Inhibition

A notable study investigated the efficacy of several imidazo-thiazole derivatives against FLT3-dependent AML. The study utilized both cellular assays and enzymatic assays to evaluate the potency of these compounds. Among them, one compound demonstrated an IC50 value of 0.022 μM in enzymatic assays, indicating a strong potential for therapeutic application in treating AML .

Antiviral Potential

Recent investigations have also explored the antiviral potential of thiazole derivatives, including those similar to this compound. These studies have reported varying degrees of activity against viruses such as HIV and HCV, with some compounds exhibiting EC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime?

  • Methodology : Optimize via nucleophilic substitution reactions using imidazo[2,1-b][1,3]thiazole precursors and phenylsulfanyl derivatives under anhydrous conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) and NMR (¹H/¹³C) .
  • Key Considerations : Monitor reaction intermediates using TLC to avoid over-oxidation of the thiazole core.

Q. How is the oxime functional group characterized structurally?

  • Methodology : Use X-ray crystallography to resolve the syn/anti configuration of the oxime moiety. Complementary FT-IR analysis (N–O stretch at ~1600 cm⁻¹) and NOESY NMR confirm intramolecular hydrogen bonding .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology : Employ luciferase reporter assays (e.g., CYP2B6 induction in HepG2 cells) to assess nuclear receptor activation (e.g., CAR/PXR). Cytotoxicity profiling via MTT assays ensures compound viability at tested concentrations (1–50 µM) .

Advanced Research Questions

Q. How does this compound modulate constitutive androstane receptor (CAR) activity compared to CITCO?

  • Methodology : Perform competitive binding assays using recombinant CAR ligand-binding domain (LBD). Compare EC₅₀ values via fluorescence resonance energy transfer (FRET) assays. Note: CITCO (a structural analog) shows EC₅₀ = 49 nM for human CAR but no cross-reactivity with mouse CAR .
  • Data Contradiction : Species-specific CAR activation (human vs. rodent) requires validation in primary hepatocytes .

Q. What metabolic pathways are influenced by this compound in hepatic models?

  • Methodology : Conduct RNA-seq on treated primary human hepatocytes. Pathway enrichment analysis (e.g., KEGG) reveals upregulated genes in amino acid metabolism (aspartate/serine) and downregulated mitochondrial permeability genes, similar to PFDA analogs .
  • Contradiction Resolution : Validate findings via qPCR for key targets (e.g., PDK4, CYP2B6) to distinguish direct CAR effects from off-target metabolic modulation .

Q. How does structural variation (e.g., sulfanyl vs. chlorophenyl substituents) impact target selectivity?

  • Methodology : Use RQSAR (Rational Quantitative Structure–Activity Relationship) models to correlate substituent electronic properties (Hammett σ values) with CAR/PXR activation ratios. CITCO’s 3,4-dichlorobenzyl group enhances CAR selectivity by 50-fold over PXR .

Q. What experimental designs address conflicting data on CAR expression inhibition at high concentrations?

  • Methodology : Dose-response studies (1 nM–100 µM) in glioblastoma stem cells (T98G/U87MG) show CAR downregulation >10 µM via proteasomal degradation. Confirm via cycloheximide chase assays and ubiquitination markers .

Key Research Gaps

  • Mechanistic Insight : Resolve whether CAR activation involves direct ligand binding or coactivator recruitment (e.g., NCOA6/PGC-1α) using chromatin immunoprecipitation (ChIP) .
  • Translational Relevance : Evaluate blood-brain barrier permeability via ABCB1/ABCG2 transporter assays in hCMEC/D3 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.